molecular formula C12H11ClN2O B8398841 2-chloromethyl-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-4-one

2-chloromethyl-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-4-one

Cat. No. B8398841
M. Wt: 234.68 g/mol
InChI Key: VIGAPQDVWPXQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloromethyl-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-4-one is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-(chloromethyl)-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one

InChI

InChI=1S/C12H11ClN2O/c13-6-11-14-10-5-8-3-1-2-7(8)4-9(10)12(16)15-11/h4-5H,1-3,6H2,(H,14,15,16)

InChI Key

VIGAPQDVWPXQQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)N=C(NC3=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous methanol (36 ml) was added into a 250 ml round-bottomed flask that contained sodium (0.081 g) under argon. To this stirred solution chloroacetonitrile (1.56 g, 20.7 mmol) was added and stirring was continued for 30 min at room temperature under argon. 5-Amino-6-carboxyindane (European Patent Application 0602851A1; 3.19 g, 18.0 mmol) was then added and the reaction mixture was diluted with more methanol (42 ml). After the reaction mixture being stirred for 1 hour at room temperature, more anhydrous methanol (25 ml) was added and stirring was continued for 1 hour at room temperature and then for a further 1 hour at 80° C. under argon. The reaction mixture was then allowed to cool to room temperature; the white precipitate was collected by filtration, washed with methanol, water and dried in vacuo over P2O5 (3.15 g, 75%), mp 270-272° C.; 1H-NMR (DMSO-d6) 2.07 (m, 2H, 7-CH2), 2.98 (m, 4H, 6-CH2 and 8-CH2), 4.52 (s, 2H, 2-CH2), 7.50 (s, 1H, 9-H), 7.93 (s, 1H, 5-H), 12.37, (s, 1H, N3—H). MS (FAB, m/z) 235 (M+H)+;
Quantity
0.081 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
3.19 g
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Six

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